
1H-Pyrrole, 1-(2,4-dimethoxyphenyl)-2-(2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 1-(2,4-dimethoxyphenyl)-2-(2-thienyl)- is a heterocyclic aromatic organic compound It features a pyrrole ring substituted with a 2,4-dimethoxyphenyl group and a thienyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-(2,4-dimethoxyphenyl)-2-(2-thienyl)- typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The introduction of the 2,4-dimethoxyphenyl and thienyl groups can be carried out through electrophilic aromatic substitution reactions. Common reagents include halogenated precursors and Lewis acids as catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
化学反応の分析
Types of Reactions
1H-Pyrrole, 1-(2,4-dimethoxyphenyl)-2-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors with Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction could produce various hydrogenated pyrrole derivatives.
科学的研究の応用
1H-Pyrrole, 1-(2,4-dimethoxyphenyl)-2-(2-thienyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
作用機序
The mechanism by which 1H-Pyrrole, 1-(2,4-dimethoxyphenyl)-2-(2-thienyl)- exerts its effects involves interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1H-Pyrrole, 1-phenyl-2-(2-thienyl)-: Similar structure but lacks the methoxy groups.
1H-Pyrrole, 1-(2,4-dimethoxyphenyl)-: Similar but without the thienyl group.
Uniqueness
1H-Pyrrole, 1-(2,4-dimethoxyphenyl)-2-(2-thienyl)- is unique due to the presence of both the 2,4-dimethoxyphenyl and thienyl groups, which confer distinct electronic and steric properties. These features make it particularly interesting for applications requiring specific interactions with biological targets or electronic properties in materials science.
特性
CAS番号 |
849403-53-8 |
|---|---|
分子式 |
C16H15NO2S |
分子量 |
285.4 g/mol |
IUPAC名 |
1-(2,4-dimethoxyphenyl)-2-thiophen-2-ylpyrrole |
InChI |
InChI=1S/C16H15NO2S/c1-18-12-7-8-13(15(11-12)19-2)17-9-3-5-14(17)16-6-4-10-20-16/h3-11H,1-2H3 |
InChIキー |
KQXFHEDUJYTVEE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)N2C=CC=C2C3=CC=CS3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)-](/img/structure/B12549025.png)

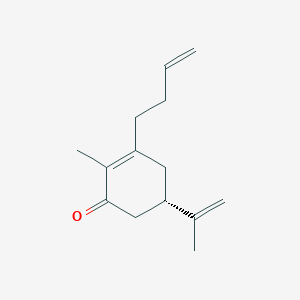

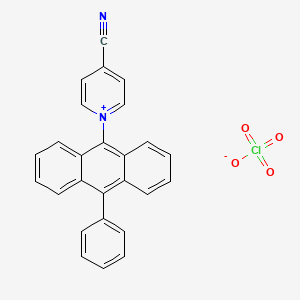
![1,3-Bis[3-(bromomethyl)-2-methylphenyl]propan-1-one](/img/structure/B12549045.png)
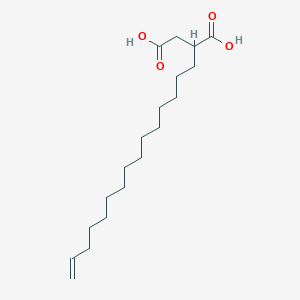
![Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate](/img/structure/B12549050.png)
![(19E,21E,23E,25E,27E,29E,31E)-33-[3,5-dihydroxy-4-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B12549059.png)
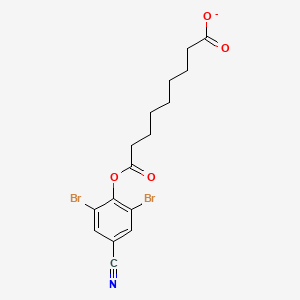
![N~1~,N~1'~-(Ethane-1,2-diyl)bis{N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine}](/img/structure/B12549074.png)

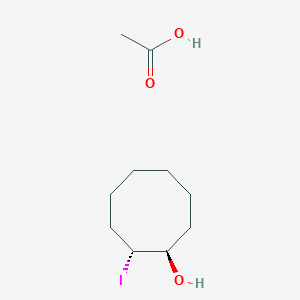
![[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene](/img/structure/B12549111.png)
